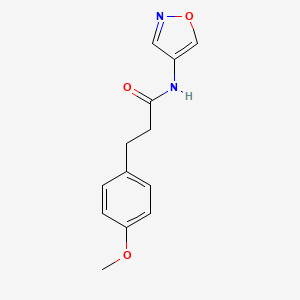
2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine, also known as BDA-410, is a chemical compound that has been extensively used in scientific research. It is a potent and selective inhibitor of the protein kinase D (PKD) family of enzymes, which plays a crucial role in many cellular processes such as cell proliferation, differentiation, and survival.
Scientific Research Applications
Synthesis and Chemical Applications
2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine is used in various chemical synthesis processes. One study discusses its utility in the synthesis of vinylsulfones and vinylsulfonamides, highlighting its role in reactions like 1,4-addition and electrocyclization. These compounds are known for their biological activities, particularly in enzyme inhibition (2020, Kharkov University Bulletin Chemical Series). Another research focuses on its use in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, which are intermediates in synthesizing selective estrogen receptor modulators like Raloxifene (Petrov, Popova, & Androsov, 2015, Russian Journal of Organic Chemistry).
Role in Aminolysis Reactions
Research from 1996 explored the aminolysis of sulfamate esters, with the study involving compounds like 2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine. This study contributes to understanding the reaction mechanisms and kinetics involved in aminolysis processes (Spillane et al., 1996, Journal of The Chemical Society-perkin Transactions 1).
In Polymer Chemistry
Another area of application is in polymer chemistry. For instance, a study on the chemical modification of polysulfones used related compounds for introducing primary amine groups onto the aromatic chain, demonstrating the chemical's utility in polymer modification and synthesis (Guiver, Robertson, & Foley, 1995, Macromolecules).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine have been used in the synthesis of sulfonamides leading to potent and selective adenosine A2B receptor antagonists. This research is significant for drug development and understanding receptor interactions (Yan et al., 2006, Journal of Medicinal Chemistry).
Environmental Applications
In environmental chemistry, research has been conducted on hydrogenation of CO2 to formic acid using diamine-functionalized ionic liquids. Compounds similar to 2-(4-Bromophenylsulfonyl)-N,N-dimethylpropan-1-amine in structure and reactivity have been investigated for their role in promoting this environmentally significant reaction (Zhang et al., 2009, ChemSusChem).
properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-9(8-13(2)3)16(14,15)11-6-4-10(12)5-7-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWBEIRQCRGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)
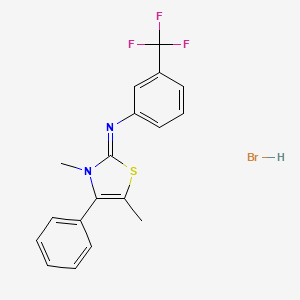
![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)
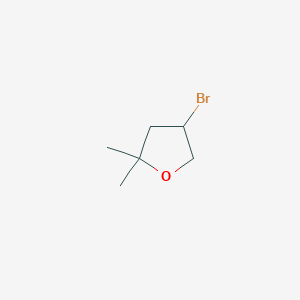
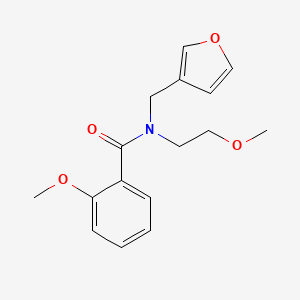
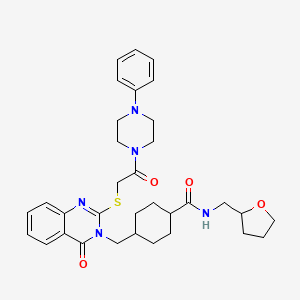
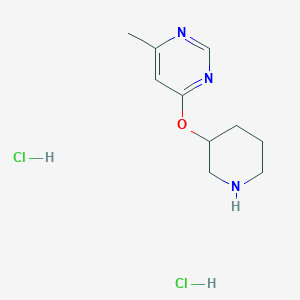
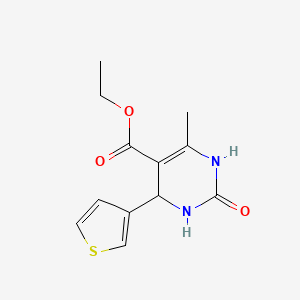
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2641043.png)
